

Confirming the Structure of Ethyl Thiomorpholine-3-Carboxylate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl thiomorpholine-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural confirmation of **ethyl thiomorpholine-3-carboxylate** and its derivatives. Given the limited availability of published experimental data for **ethyl thiomorpholine-3-carboxylate**, this guide will use the well-characterized analogous compound, Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, as a case study to illustrate the principles and methodologies.^[1] The techniques and data presentation formats described herein are directly applicable to the structural elucidation of novel thiomorpholine-3-carboxylate derivatives.

Spectroscopic and Crystallographic Data Comparison

The definitive confirmation of a chemical structure relies on the convergence of data from multiple analytical techniques. Spectroscopic methods provide information about the chemical environment of atoms and functional groups, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Table 1: Comparative Spectroscopic and Crystallographic Data

Property	Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic Form 2M)[1]	Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Orthorhombic Form 2O)[1]	Expected Data for Ethyl Thiomorpholine-3-carboxylate
1H-NMR (400 MHz, DMSO-d6) δ (ppm)	7.84 (d, 1H), 7.61 (t, 1H), 7.51 (d, 1H), 7.33 (t, 1H), 4.32 (q, 2H), 2.43 (s, 3H), 1.27 (t, 3H)	7.84 (d, 1H), 7.61 (t, 1H), 7.51 (d, 1H), 7.33 (t, 1H), 4.32 (q, 2H), 2.43 (s, 3H), 1.27 (t, 3H)	Signals corresponding to the ethyl group (quartet and triplet), and protons on the thiomorpholine ring.
Mass Spectrometry (MS)	Not provided	Not provided	Predicted [M+H]+: 176.07398 m/z
Crystal System	Monoclinic	Orthorhombic	Dependent on crystallization conditions.
Space Group	Pc	Pbca	Dependent on crystallization conditions.
Unit Cell Parameters	a = 8.0177(6) Å, b = 10.259(1) Å, c = 7.4995(9) Å, β = 90.130(2)°	a = 8.957(1) Å, b = 15.866(3) Å, c = 17.955(3) Å	To be determined by X-ray diffraction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying research findings. The following sections outline the methodologies used to obtain the data presented in Table 1.

Synthesis of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Analogous Compound)[1]

A solution of sodium 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate monohydrate (2.79 g, 0.01 mol) in 10 mL of dimethyl sulfoxide (DMSO) was treated with iodoethane (1.56 g,

0.01 mol). The reaction mixture was stirred for 5 hours at 25°C. Subsequently, the mixture was diluted with cold water and acidified with dilute HCl to a pH of 3. The resulting precipitate was filtered, washed with cold water, and air-dried. This procedure yielded a mixture of the target compound and its N-ethyl-substituted analog.

Purification of Polymorphic Forms:

- Monoclinic Form (2M): The crude product mixture was crystallized from ethanol. The resulting crystal mixture was boiled in hexane for 5 minutes, and the hexane was decanted. This process was repeated five times to isolate the pure monoclinic form.
- Orthorhombic Form (2O): The crude product mixture was treated with a 10% aqueous solution of Na₂CO₃ and filtered. The filtrate was then acidified with dilute HCl to a pH of 3. The precipitate was filtered, washed with cold water, and air-dried. Crystallization from ethanol yielded the orthorhombic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H-NMR spectra were recorded on a Varian VXR-400 spectrometer operating at 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

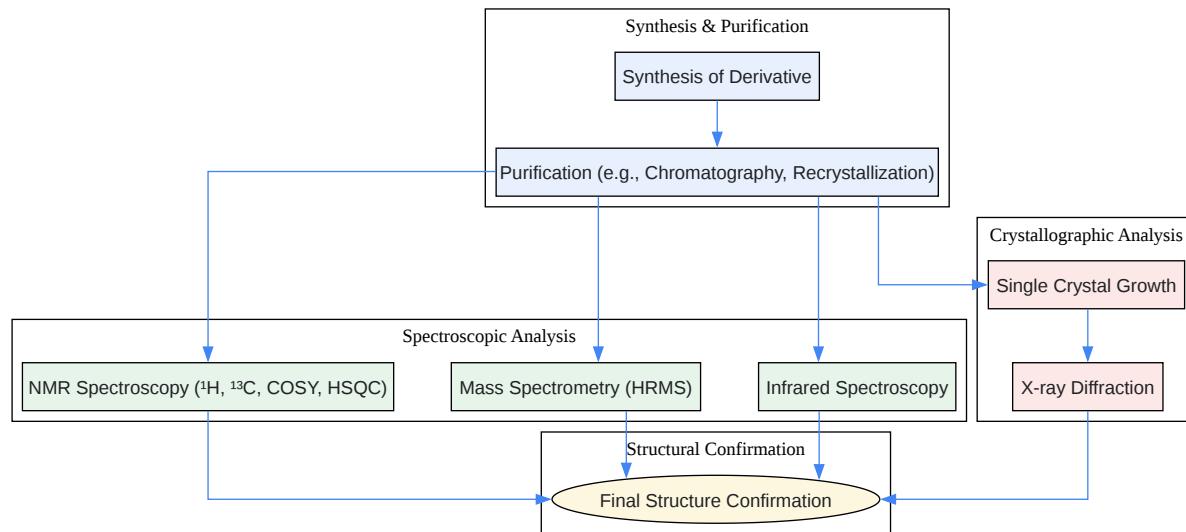
X-ray Crystallography[1]

Single-crystal X-ray diffraction data were collected on an Xcalibur-3 diffractometer using MoK α radiation. The structures were solved and refined using standard crystallographic software packages.

- For the Monoclinic Form (2M): Data were collected at 293 K.
- For the Orthorhombic Form (2O): Data were collected at 293 K.

Workflow for Structural Confirmation

The process of confirming the structure of a novel derivative follows a logical progression from synthesis to comprehensive characterization.

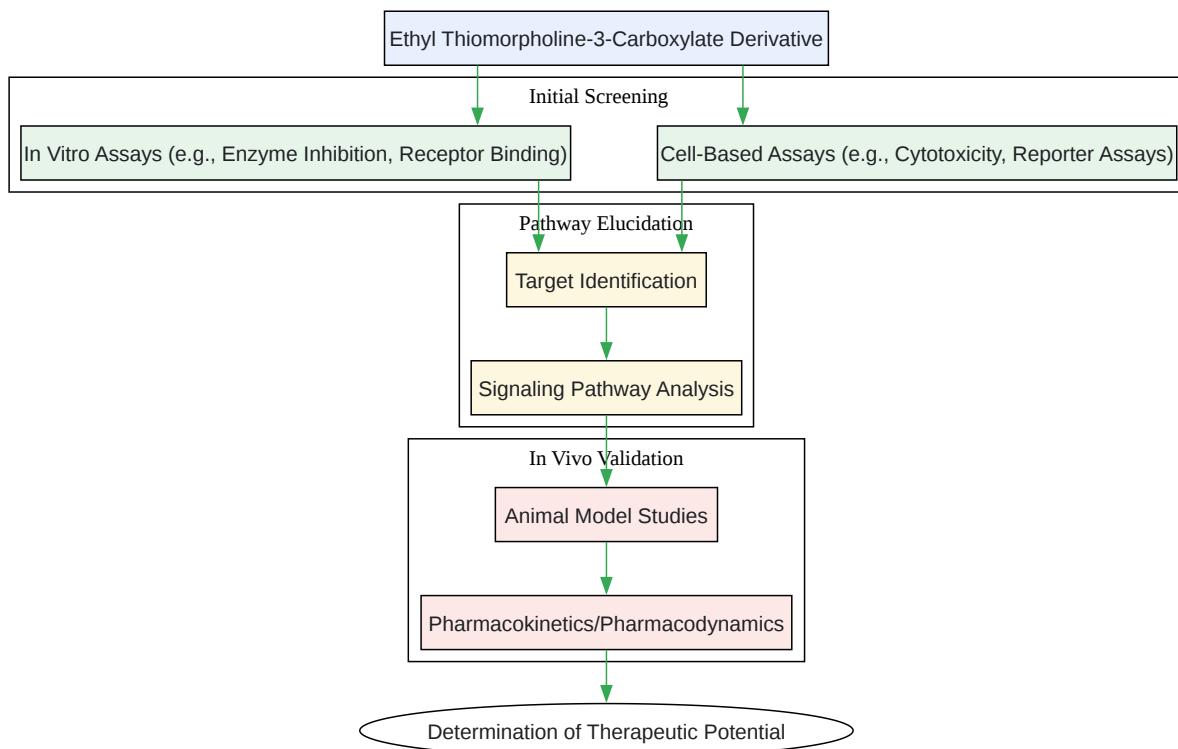


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Caption: Workflow for the synthesis and structural confirmation of a new chemical entity.

Signaling Pathway and Logical Relationships

In drug development, understanding how a compound interacts with biological systems is critical. While the specific signaling pathways for **ethyl thiomorpholine-3-carboxylate** derivatives are not yet fully elucidated, a general workflow for investigating their biological activity can be conceptualized.



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References

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